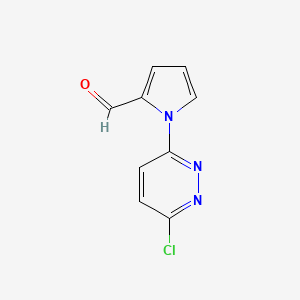
1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridazine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyridazinyl group enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 6-chloropyridazine with pyrrole-2-carbaldehyde under controlled conditions. One common method includes:
Refluxing in ethanol: This method involves heating the reactants in ethanol to facilitate the reaction.
Catalysts and Reagents: The use of catalysts such as palladium or copper can enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, general practices in the industry involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines, thiols, and alcohols are often used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Shares the chloropyridazinyl group but differs in the heterocyclic ring structure.
3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone: Another compound with a chloropyridazinyl group, used in different applications.
Uniqueness: 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of pyridazine and pyrrole rings, which imparts distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(13)6-14/h1-6H |
InChI Key |
GFFCIMHWNVTRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


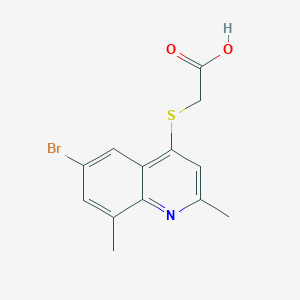


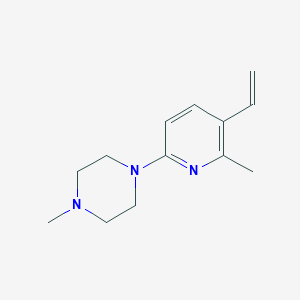
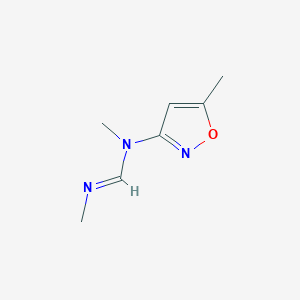
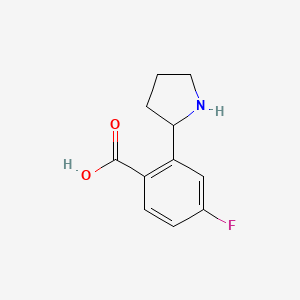

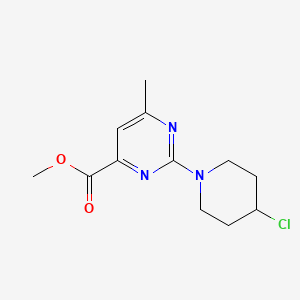
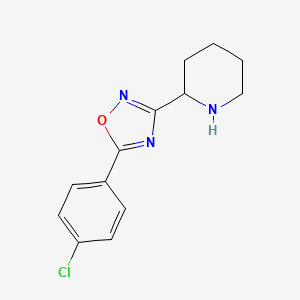

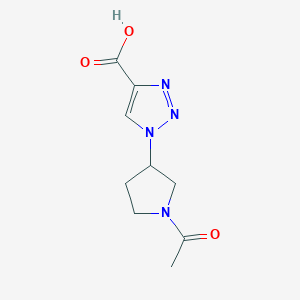
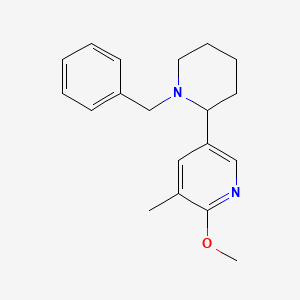
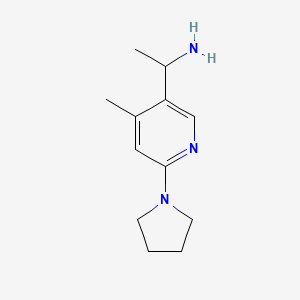
![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
